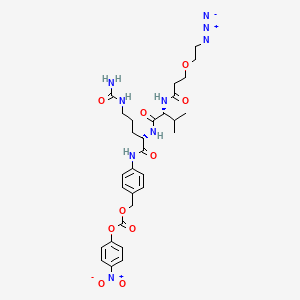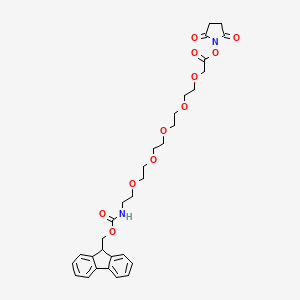
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It features a tert-butyloxycarbonyl (t-Boc) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other end. This compound is widely used in bioconjugation and drug delivery applications due to its ability to improve solubility and stability of conjugated molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is reacted with a PEG chain to form t-Boc-N-Amido-PEG7.
Activation of the Carboxyl Group: The carboxyl group is activated by converting it to an NHS ester using N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to verify the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection Reactions: Performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or similar solvents.
Major Products
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amine: Obtained after deprotection of the t-Boc group.
Aplicaciones Científicas De Investigación
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is extensively used in various scientific research fields:
Chemistry: As a crosslinker in the synthesis of complex molecules.
Biology: For bioconjugation of proteins, peptides, and other biomolecules.
Medicine: In the development of drug delivery systems and antibody-drug conjugates.
Industry: Used in the production of PEGylated compounds to enhance solubility and stability
Mecanismo De Acción
The mechanism of action of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester involves:
Bioconjugation: The NHS ester reacts with primary amines on biomolecules to form stable amide bonds.
Comparación Con Compuestos Similares
Similar Compounds
- t-Boc-N-Amido-PEG2-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG3-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG4-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG6-CH2CO2-NHS ester
Uniqueness
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is unique due to its longer PEG chain, which provides better solubility and reduced steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O13/c1-25(2,3)39-24(31)26-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-23(30)40-27-21(28)4-5-22(27)29/h4-20H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZWLYFGXBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114140.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)








![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)
